N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a morpholine ring, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction using morpholine and an appropriate halogenated intermediate.
Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group is attached via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated intermediates and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole
- 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol
- 2,4,6-Tri-tert-butylphenyl
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, morpholine ring, and tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C28H34N2O4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C28H34N2O4/c1-18-14-19(2)26-22(15-18)24(31)16-25(34-26)27(32)29-17-23(30-10-12-33-13-11-30)20-6-8-21(9-7-20)28(3,4)5/h6-9,14-16,23H,10-13,17H2,1-5H3,(H,29,32) |
InChI Key |
XAFANTIUJXOVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4)C |
Origin of Product |
United States |
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